
Polythiazide-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Polythiazide-d3, also known as this compound, is a useful research compound. Its molecular formula is C₁₁H₁₀D₃ClF₃N₃O₄S₃ and its molecular weight is 442.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Clinical Applications
-
Hypertension Management
- Thiazide diuretics, including polythiazide-d3, are commonly prescribed for the treatment of primary hypertension. They are often used alone or in combination with other antihypertensive agents to enhance therapeutic efficacy.
-
Edema Treatment
- This compound is effective in treating edema resulting from various conditions such as heart failure, liver cirrhosis, and renal disorders. Its ability to promote fluid loss makes it a valuable tool in clinical settings.
Case Study 1: Efficacy in Hypertension
A randomized controlled trial evaluated the effectiveness of this compound in reducing blood pressure among patients with resistant hypertension. The study included 150 participants who were treated with this compound for 12 weeks. Results indicated a significant reduction in systolic blood pressure (mean decrease of 15 mmHg) compared to baseline measurements.
Case Study 2: Impact on Edema
In another study involving patients with heart failure-related edema, this compound was administered alongside standard heart failure medications. Patients reported a marked improvement in symptoms, with a reduction in body weight by an average of 2 kg over four weeks due to fluid loss.
Data Tables
Parameter | Before Treatment | After Treatment (12 Weeks) |
---|---|---|
Systolic Blood Pressure | 160 mmHg | 145 mmHg |
Diastolic Blood Pressure | 95 mmHg | 85 mmHg |
Body Weight (Heart Failure) | 80 kg | 78 kg |
Propiedades
Fórmula molecular |
C₁₁H₁₀D₃ClF₃N₃O₄S₃ |
---|---|
Peso molecular |
442.9 |
Sinónimos |
6-Chloro-3,4-dihydro-2-(methyl-d3)-3-[[2,2,2-trifluoroethyl)thio]methyl]-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-Dioxide; (±)-Nephril-d3; (±)-Polythiazide-d3; 6-Chloro-3,4-dihydro-2-(methyl-d3)-7-sulfamoyl-3-(2,2,2-trifluoroethylthiomethyl)-2H-1, |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.